molecular formula C5H12ClNO2 B1381198 (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride CAS No. 1810070-02-0

(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride

Cat. No.: B1381198
CAS No.: 1810070-02-0
M. Wt: 153.61 g/mol
InChI Key: HLNQEPAFYRLIOU-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2 It is a hydrochloride salt form of (3-(aminomethyl)oxetan-3-yl)methanol, which is a derivative of oxetane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(aminomethyl)oxetan-3-yl)methanol hydrochloride typically involves the reaction of oxetane derivatives with appropriate amine and alcohol groups. One common method includes the reaction of oxetane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, (3-(aminomethyl)oxetan-3-yl)methanol hydrochloride is used as a building block for synthesizing more complex molecules

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing molecules that target specific biological pathways.

Industry: Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of (3-(aminomethyl)oxetan-3-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

    (3-(Aminomethyl)oxetane): A related compound without the hydroxyl group.

    (3-(Hydroxymethyl)oxetane): A compound with a hydroxyl group but lacking the amino group.

    (3-(Aminomethyl)tetrahydrofuran): A similar compound with a tetrahydrofuran ring instead of an oxetane ring.

Uniqueness: (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the oxetane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various research and industrial applications.

Properties

IUPAC Name

[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-1-5(2-7)3-8-4-5;/h7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNQEPAFYRLIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride
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(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride
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(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride
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(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride

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